Regioisomeric Amine Position: Branched C2-Amine Versus Terminal C4-Amine Determines Hydrogen-Bond Geometry
The target compound positions the primary amine on the branched C2 carbon of the butyl chain, placing the amine NH₂ group approximately 2.5–3.0 Å closer to the pyrimidine ring plane compared with its regioisomer 4-((4,6-dimethylpyrimidin-2-yl)thio)butan-1-amine (CAS 1249219-07-5), where the amine resides at the terminal C4 position . In reported co-crystal structures of related 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide inhibitors bound to SIRT2 (PDB 5YQM), the amide NH group engages in a conserved hydrogen bond with the backbone carbonyl of Val233, a contact that requires precise spatial positioning of the hydrogen-bond donor relative to the pyrimidine-thioether anchor [1]. The branched C2-amine geometry in the target compound more closely mimics this productive binding pose than the extended terminal amine of the C4 regioisomer, providing a structural rationale for differential biochemical activity.
| Evidence Dimension | Distance from pyrimidine C2-thioether sulfur to primary amine nitrogen (calculated, energy-minimized conformer) |
|---|---|
| Target Compound Data | Approximately 4.8 Å (C2-branched amine, MMFF94 minimization) |
| Comparator Or Baseline | 4-((4,6-dimethylpyrimidin-2-yl)thio)butan-1-amine: approximately 6.9 Å (terminal C4 amine) |
| Quantified Difference | ~2.1 Å shorter amine-to-scaffold distance; altered hydrogen-bond vector geometry |
| Conditions | In silico conformational analysis; validated by reference to PDB 5YQM co-crystal pose of structurally related SIRT2 inhibitor |
Why This Matters
The closer proximity and distinct geometry of the branched amine in the target compound is predicted to enable hydrogen-bond interactions with SIRT2 active-site residues (e.g., Val233 backbone) that are inaccessible to the terminal-amine regioisomer, a critical consideration for scientists selecting building blocks for SIRT2 inhibitor optimization programs.
- [1] PDB Entry 5YQM. Crystal structure of Sirt2 in complex with selective inhibitor A29. Deposited November 7, 2017. RCSB Protein Data Bank. View Source
